4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid

Physicochemical Analysis Drug Design SAR

4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid is a synthetic ester conjugate of pyrrole-2-carboxylic acid (minaline) and 2-hydroxy-4-methylpentanoic acid (leucic acid/HICA). It belongs to the pyrrole-2-carboxylate ester class (C11H15NO4, MW 225.24 g/mol, LogP ~1.67).

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 60335-51-5
Cat. No. B12883901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid
CAS60335-51-5
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)OC(=O)C1=CC=CN1
InChIInChI=1S/C11H15NO4/c1-7(2)6-9(10(13)14)16-11(15)8-4-3-5-12-8/h3-5,7,9,12H,6H2,1-2H3,(H,13,14)
InChIKeyJKHMZLLAKFDHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid (CAS 60335-51-5) Procurement-Relevant Profile


4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid is a synthetic ester conjugate of pyrrole-2-carboxylic acid (minaline) and 2-hydroxy-4-methylpentanoic acid (leucic acid/HICA). It belongs to the pyrrole-2-carboxylate ester class (C11H15NO4, MW 225.24 g/mol, LogP ~1.67) . Literature-searchable, publicly available head-to-head biological activity data for this specific CAS registry is not present in the primary research papers, patents, or authoritative databases accessed as of the knowledge cutoff. The compound's differential value proposition for procurement therefore cannot currently be quantified against defined comparators through high-strength evidence as required by this guide.

Why Generic Substitution of 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid Poses Unquantifiable Risk


In-class pyrrole-2-carboxylate esters cannot be assumed interchangeable without compound-specific data. The target compound incorporates a branched-chain 2-hydroxy-4-methylpentanoic acid (leucic acid) moiety, which introduces a chiral center and a specific steric and lipophilic profile (LogP ~1.67, topological polar surface area ~79.4 Ų) distinct from simpler pyrrole-2-carboxylate esters such as the methyl or ethyl esters of pyrrole-2-carboxylic acid . This structural feature may modulate hydrolytic stability, membrane permeability, and target-binding kinetics relative to other ester derivatives. However, at present, no publicly available comparative data from primary research papers or patents exist to confirm or quantify these structure–property relationship differences. Substitution with a generic pyrrole-2-carboxylate ester without such data carries an unquantifiable risk of divergent biological or physicochemical performance.

Quantitative Differential Evidence for 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid – Procurement Selection Guide


Physicochemical Distinction from Simple Pyrrole-2-Carboxylate Comparator Esters

The target compound possesses a distinct physicochemical signature compared to simpler pyrrole-2-carboxylate esters. Its topological polar surface area (TPSA) is 79.39 Ų and LogP is 1.67, based on calculated values . In contrast, the comparator methyl pyrrole-2-carboxylate (C6H7NO2, MW 125.13) has a lower TPSA and LogP characteristic of a simple alkyl ester, while ethyl pyrrole-2-carboxylate (CAS 2199-43-3) likewise lacks the branched-chain hydroxy acid ester motif. This difference is a class-level inference based on structural comparison; no direct experimental head-to-head data for these exact comparators is published for the target compound.

Physicochemical Analysis Drug Design SAR

Structural Differentiation: Ester vs. Amide Linkage to Leucine Moiety

The target compound features an ester linkage between pyrrole-2-carboxylic acid and 2-hydroxy-4-methylpentanoic acid, distinguishing it from amide-linked analogs such as 2-methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine (a pyrrole-2-carboxamide derivative of leucine) . Ester vs. amide linkage can produce substantial differences in hydrolytic stability under physiological conditions; ester bonds are generally more labile than amide bonds, a principle well-established in medicinal chemistry. This comparison is a class-level inference, as no direct experimental stability or activity comparison between the target compound and the amide analog has been published.

Prodrug Design Metabolism Synthetic Chemistry

Application Scenarios for 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid Based on Current Evidence


Specialized Building Block for Pyrrole-Containing Screening Libraries

The compound's unique combination of a pyrrole-2-carboxylate core with a branched-chain hydroxy acid ester may be employed as a structural diversification element in compound library synthesis for phenotypic or target-based screening. The calculated LogP of 1.67 and TPSA of 79.39 Ų suggest moderate lipophilicity and hydrogen-bonding capacity suitable for lead-like chemical space .

Prodrug or Metabolic Probe Candidate for Leucic Acid (HICA) Delivery

As an ester conjugate of leucic acid (HICA), the compound could theoretically serve as a latentiated form of HICA for investigating intracellular release kinetics. However, no experimental release data exist, making this a speculative application pending confirmatory studies. This scenario is inferred from the known metabolic role of HICA as a branched-chain amino acid metabolite .

Reference Standard for Analytical Method Development Involving Pyrrole-2-Carboxylate Esters

Due to the scarcity of structurally analogous reference materials, this compound may serve as a characterized standard for HPLC, LC-MS, or GC-MS method development targeting pyrrole-2-carboxylate esters with branched-chain alcohol components. Its exact mass of 225.10000 Da provides a distinct ion for mass spectrometric detection .

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